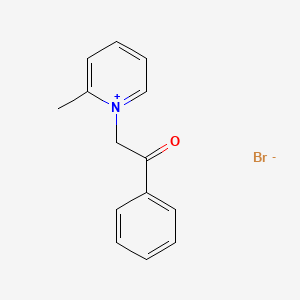

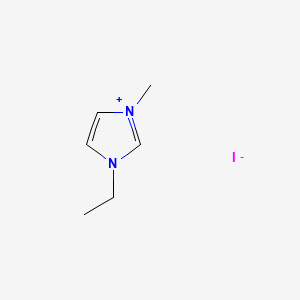

2-甲基-1-(2-氧代-2-苯乙基)吡啶鎓溴

描述

Synthesis Analysis

The synthesis of various pyridinium bromide compounds has been explored in different studies. For instance, the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt is described, highlighting a method that allows for the introduction of an amide functional group into the phenacylpyridine framework . Another study reports the preparation of 1-(3-methyl-2-indolyl)pyridinium bromide through the bromination of skatole, providing insights into the mechanism of formation . Additionally, the synthesis of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide and its derivatives is discussed, with a focus on their potential as photoinitiators for free-radical polymerization .

Molecular Structure Analysis

The molecular structure of pyridinium bromide derivatives has been extensively studied using various techniques. X-ray diffraction has been employed to determine the crystal structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide, revealing the presence of two conformers in the crystal structure . Similarly, the crystal and molecular structure of N-[2-phenyl-glyoxylohydroximoyl]-pyridinium bromide has been elucidated, showing significant π-delocalization within the molecule . The geometry of the pyridinium fragment in 1-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridinium bromide has also been characterized, indicating limited delocalization of the positive charge .

Chemical Reactions Analysis

The reactivity of pyridinium bromide compounds has been investigated in various contexts. The study of 6-substituted 2-phenacylpyridines reveals that the presence of a hetero-atom at the 6-position facilitates the oxidation of the phenacyl group to afford α-diketones . The reaction between substituted benzaldehyde and 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide is influenced by the solvent and the substituent, affecting the formation of the substituted benzylidene group .

Physical and Chemical Properties Analysis

The physico-chemical properties of 1-alkyl-2-(2-pyridyl)pyridinium bromides have been studied, including their ionization potentials and reduction potentials in a DC polarography system . The stability of these compounds and their potential carcinogenicity have also been assessed. The isostructural salts 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide have been shown to exhibit extended hydrogen-bonded ribbons in the solid state, with the halide ions forming hydrogen bonds to the pyridinium NH+ group and to the phenol OH groups of the cation .

科学研究应用

X 射线晶体学和分子结构

晶体学领域的研究提供了对相关吡啶鎓化合物晶体结构的见解,这对于理解它们的化学行为和反应性至关重要。例如,1-甲基-2-氧代-2,3-二氢咪唑并[1,2-a]吡啶鎓溴的晶体结构通过 X 射线衍射确定,突出了吡啶鎓片段的几何形状及其电荷离域模式 (Rybakov 等人,2000).

染料合成和应用

基于吡啶鎓结构的染料的合成和表征已得到广泛研究。例如,关于基于 4-(甲基-1-{2-[4-(1-甲基-2-氧代-1,2-二氢喹啉-3-基)苯基]-2-氧代乙基}吡啶鎓溴的染料的合成、电子跃迁性质和吸收光谱的研究提供了对其在材料科学和光电学中潜在应用的宝贵见解 (Yelenich 等人,2016).

材料科学和客主化学

吡啶鎓衍生物在葫芦[8]脲类中形成 G2H 三元配合物证明了这些化合物通过客主化学开发新材料的潜力。此类研究对于推进分子机器和智能材料至关重要 (Senler 等人,2012).

抗菌性能

微波辅助的各种吡啶衍生物季铵化及其抗菌活性的研究揭示了吡啶鎓溴化合物作为抗菌剂的潜力。这些发现对于开发新药和抗菌材料具有重要意义 (Bušić 等人,2017).

非线性光学

对苯乙炔基吡啶鎓衍生物的研究,包括它们的晶体结构和用于二阶非线性光学性质,提供了对它们在光学器件和材料中应用的见解。探索这些化合物的非线性光学性质对于推进光子技术至关重要 (Umezawa 等人,2005).

属性

IUPAC Name |

2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO.BrH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZRFOFIUVGXRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70487763 | |

| Record name | 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666339 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

32896-98-3 | |

| Record name | NSC241099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)